molecular formula C7H4INS B11772411 2-Iodothieno[2,3-c]pyridine

2-Iodothieno[2,3-c]pyridine

Cat. No.: B11772411
M. Wt: 261.08 g/mol
InChI Key: UYHYAJKSRXQZKM-UHFFFAOYSA-N
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Description

2-Iodothieno[2,3-c]pyridine: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[2,3-c]pyridine typically involves the iodination of thieno[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-Iodothieno[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions can yield various substituted thieno[2,3-c]pyridine derivatives, which are valuable intermediates in drug discovery .

Mechanism of Action

The mechanism of action of 2-Iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating various biological pathways. This inhibition is often achieved through hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Uniqueness: 2-Iodothieno[2,3-c]pyridine is unique due to the presence of both the iodine atom and the fused heterocyclic ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

2-iodothieno[2,3-c]pyridine

InChI

InChI=1S/C7H4INS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H

InChI Key

UYHYAJKSRXQZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=C(S2)I

Origin of Product

United States

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